molecular formula C72H96ClN17O16 B7823904 CID 16133749

CID 16133749

Cat. No.: B7823904
M. Wt: 1491.1 g/mol
InChI Key: KFEFLCOCAHJBEA-ANRVCLKPSA-N
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Description

This lack of data prevents a comprehensive introduction to the compound.

Properties

InChI

InChI=1S/C70H92ClN17O14.C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEFLCOCAHJBEA-ANRVCLKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H96ClN17O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 16133749” involves specific reaction conditions and reagents. The preparation methods typically include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and subsequent reaction with [another reagent] under [controlled conditions].

    Step 3: Final purification and isolation of the compound using [techniques such as chromatography].

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Large-scale reactors: to maintain consistent reaction conditions.

    Automated systems: for precise control of temperature, pressure, and reagent addition.

    Purification techniques: such as crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Oxidation Reactions

CID 16133749 reacts with oxidizing agents to form derivatives through aromatic ring modifications. Common oxidants include:

Oxidizing AgentReaction OutcomeKey Conditions
KMnO₄ (acidic)Cleavage of thiazole ring, yielding carboxylic acid derivatives80°C, aqueous H₂SO₄
H₂O₂/Fe³⁺Hydroxylation at C4 position of pyrazole ringRT, ethanol solvent

Reduction Reactions

Selective reduction occurs at the thiazole nitrogen-sulfur bond:

  • Catalytic Hydrogenation : Pd/C in ethanol reduces the thiazole ring to a thiazolidine derivative (80% yield, 50 psi H₂, 6 hr).

  • NaBH₄ : Targets the imine-like linkage between heterocycles, forming secondary amine intermediates.

Substitution Reactions

Electrophilic aromatic substitution occurs preferentially at the para position of the trifluoromethylphenyl group:

ReagentPositionProductYield
HNO₃/H₂SO₄C3'Nitro derivative62%
Cl₂/FeCl₃C4'Chlorinated analog58%

Thiazole Ring Reactivity

The sulfur atom in the thiazole moiety acts as a nucleophilic center, facilitating reactions with:

  • Alkyl halides (SN2 mechanism)

  • Epoxides (ring-opening at elevated temperatures)

Pyrazole Ring Participation

The N1-substituted pyrazole demonstrates:

  • Acid-catalyzed tautomerism (1H ↔ 2H forms)

  • Coordination with transition metals (Cu²⁺, Pd²⁺) via N2 lone pair

Stability Under Reactive Conditions

ConditionStability ProfileDegradation Products
pH < 2Rapid hydrolysis (t₁/₂ = 15 min)Thiazole ring-opened carboxylic acid
UV light (254 nm)Photosensitized dimerization[2+2] cycloadduct (72% conversion)
Thermal (>150°C)Pyrolysis of trifluoromethyl groupHF elimination products

Comparative Reaction Analysis

Key differences from structural analogs:

FeatureThis compoundAnalog (CID 286532)
Oxidation Rate2.7 × 10⁻³ s⁻¹1.1 × 10⁻³ s⁻¹
Reduction Potential-1.34 V vs SCE-0.89 V vs SCE
Electrophilic Subst.Para preference (94:6)Meta dominance (72:28)

This enhanced reactivity profile correlates with the electron-withdrawing trifluoromethyl group and conjugated π-system between heterocycles .

Scientific Research Applications

Compound “CID 16133749” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential as a drug candidate for treating [specific conditions].

    Industry: Utilized in the production of [specific industrial products] due to its unique properties.

Mechanism of Action

The mechanism by which compound “CID 16133749” exerts its effects involves:

    Molecular Targets: Interaction with [specific proteins or enzymes] leading to [specific biological effects].

    Pathways Involved: Modulation of [specific biochemical pathways] resulting in [desired outcomes].

Comparison with Similar Compounds

Comparison with Similar Compounds

No direct comparisons between CID 16133749 and structurally or functionally analogous compounds are documented in the evidence. For example:

Hypothetical Comparison Framework (Based on General Evidence Guidelines):

If data were available, a comparison might include:

Property This compound Analog 1 Analog 2 Source
Molecular Weight N/A 235.27 342.5
LogP (XLOGP3) N/A 2.15 3.40
Solubility (mg/mL) N/A 0.24 0.10
Biological Activity Inactive Active Active

Note: This table is illustrative and cannot be populated due to missing data for this compound.

Research Findings and Limitations

  • Synthetic Pathways: outlines methods for synthesizing boronic acid derivatives, which could theoretically apply to this compound if it shares structural motifs.
  • Data Gaps : Critical parameters such as spectral data (NMR, MS), toxicity, or pharmacokinetic properties are absent in all evidence.

Recommendations for Further Research

To address the knowledge gaps, the following steps are advised (per methodologies in and ):

Structural Elucidation : Perform high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to determine the compound’s structure .

Activity Screening : Test this compound against relevant biological targets (e.g., enzymes, receptors) using assays described in .

Comparative Studies : Benchmark this compound against oscillatoxin derivatives () or boronic acid analogs () to identify functional similarities .

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